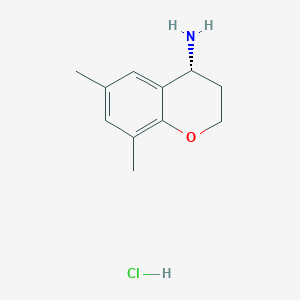

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Beschreibung

(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative with a stereogenic center at the C4 position (R-configuration). The compound features a bicyclic chroman (benzopyran) core substituted with methyl groups at the 6- and 8-positions of the aromatic ring and an amine hydrochloride moiety at C4. Its molecular formula is inferred to be C₁₁H₁₆ClNO, with a molecular weight of approximately 213.45 g/mol based on structural analogs . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

The compound is synthesized via acid-catalyzed cyclization or functional group transformations, as suggested by methods for related chroman derivatives . While direct safety data are unavailable, storage at 4°C is recommended to maintain stability, similar to structurally related amines .

Eigenschaften

IUPAC Name |

(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWDBMGTFMHGPX-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@@H](CCO2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Reduction Reaction: The starting material undergoes a reduction reaction, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to produce the amine derivative.

Acidification: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize waste.

Analyse Chemischer Reaktionen

(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its amine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as hydrochloric acid (HCl) for protonation and various nucleophiles for substitution reactions.

Major Products Formed:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzopyrans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues by Substituent Position and Type

The table below compares key structural and physicochemical properties of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride with its analogs:

Key Observations:

- Substituent Effects : Methyl groups (6,8-positions) increase lipophilicity compared to polar groups like trifluoromethyl (-CF₃) or halogens (-F). This impacts solubility and membrane permeability .

- Stereochemistry : The (4R) configuration is critical for binding in chiral environments, such as enzyme active sites. The (4S) enantiomer (e.g., (4S)-6,8-dimethyl analog) may exhibit divergent pharmacological profiles .

- Molecular Weight : Ethyl and trifluoromethyl analogs have similar molecular weights (~213–254 g/mol) but differ in steric and electronic properties .

Physicochemical and Crystallographic Insights

- Crystal Packing: Related chroman amines exhibit hydrogen-bonding networks involving the ammonium group and chloride ion. For example, (2S,3S,4R,5S)-pyrrolidine derivatives form polar-nonpolar bilayer stacking, suggesting similar packing for the target compound .

- Thermal Stability : Methyl-substituted chromans (e.g., (4R)-8-methyl analog) are typically stable at 4°C, while halogenated derivatives may require stricter storage due to higher reactivity .

Biologische Aktivität

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound belonging to the benzopyran family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14N•HCl

- Molecular Weight : 195.69 g/mol

- CAS Number : 1568060-65-0

The biological activity of this compound is primarily linked to its interaction with various biological targets. Its structure allows it to act as a modulator of several pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This mechanism is crucial in preventing cellular damage and inflammation.

- Smooth Muscle Relaxation : Research indicates that derivatives of benzopyrans can induce relaxation in smooth muscle tissues, suggesting potential applications in treating conditions like hypertension and asthma .

- Neuroprotective Effects : Preliminary studies have shown that this compound may protect neuronal cells from apoptosis, indicating its potential use in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Study 1: Myorelaxant Activity

A study evaluated the myorelaxant effects of various benzopyran derivatives on rat uterus models. The results indicated that compounds with specific substitutions at the 6-position exhibited enhanced relaxant activity compared to others. This suggests a structure-activity relationship that could be exploited for therapeutic purposes .

Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines demonstrated that (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amines provided protection against oxidative stress-induced apoptosis. The mechanism was linked to modulation of intracellular signaling pathways involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.